molecular formula C₂₃H₁₉ClF₃NO₃ B1156175 (1S)-cis-(E)-γ-Cyhalothrin

(1S)-cis-(E)-γ-Cyhalothrin

Cat. No.: B1156175
M. Wt: 449.85
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-cis-(E)-γ-Cyhalothrin is a high-purity stereoisomer of a synthetic pyrethroid insecticide, provided as a critical reference material for scientific investigation. Pyrethroids like cyhalothrin are sodium channel modulators; they disrupt nerve function by preventing the closure of voltage-gated sodium channels in neuronal membranes, leading to paralysis in target insects . While the insecticidal activity of pyrethroids is primarily attributed to isomers with the (1R) absolute configuration , the (1S)-cis isomer is invaluable for comparative research. It enables detailed studies on stereoselective metabolism, environmental fate, and the specific structure-activity relationships of pyrethroid compounds . Researchers utilize this isomer as an analytical standard for accurate quantification and residue analysis in environmental and biological samples, and for probing the differential biological impact of individual stereoisomers. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₃H₁₉ClF₃NO₃

Molecular Weight

449.85

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

(1S)-cis-(E)-γ-Cyhalothrin operates primarily by disrupting sodium channel function in insect nerve cells. This disruption leads to prolonged depolarization, causing paralysis and death in susceptible insect species. Its structural characteristics, including a cyclopropane ring and multiple chiral centers, contribute to its high toxicity and efficacy against a wide range of pests, such as aphids, spider mites, and other agricultural insects.

Agricultural Applications

The compound is extensively used in agriculture due to its broad-spectrum activity and rapid action. Key applications include:

  • Crop Protection : Effective against common pests in crops such as cotton, cereals, potatoes, and vegetables.
  • Pest Management : Utilized in integrated pest management strategies to control resistant pest populations.
  • Public Health : Employed in vector control programs for diseases transmitted by insects, such as mosquitoes.

Table 1: Comparison of Insecticides

Compound NameChemical FormulaKey Features
This compoundC22H19ClN2O3High potency; effective against a wide range of pests
Lambda-CyhalothrinC23H22ClN3O3Less potent; racemic mixture
DeltamethrinC22H19BrClN3O3More toxic; effective against a wider range of pests
PermethrinC21H20Cl2O3Commonly used for household pest control; less water-soluble

Environmental Impact

Research indicates that this compound poses significant risks to non-target species and ecosystems. Its high toxicity to aquatic organisms raises concerns regarding its environmental persistence and potential bioaccumulation. Studies have shown that exposure can lead to substantial mortality rates in early life stages of fish such as common carp .

Case Study: Aquatic Toxicity

A study assessing the impact of this compound on aquatic ecosystems found that concentrations as low as 0.5 μM could disrupt the normal functioning of non-target species. The compound's neurotoxic effects were particularly pronounced at higher concentrations, leading to oxidative stress and impaired growth in exposed organisms .

Resistance Management

The widespread use of this compound has led to the development of resistance among certain pest populations. Research has highlighted the necessity for integrated pest management strategies that combine chemical controls with biological methods to mitigate resistance development .

Regulatory Considerations

The Environmental Protection Agency (EPA) has conducted reviews on the safety and efficacy of this compound. The findings emphasize the need for careful application practices to minimize environmental impact while maintaining effective pest control measures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Pyrethroids are classified into Type I (lacking an α-cyano group) and Type II (containing an α-cyano group). (1S)-cis-(E)-γ-Cyhalothrin is a Type II pyrethroid, sharing structural similarities with cypermethrin, lambda-cyhalothrin, and deltamethrin. Key distinctions lie in stereochemistry and substituent positioning:

Compound Stereochemical Configuration Key Structural Features
This compound (1S)-cis cyclopropane, (E)-dichlorovinyl α-cyano group, phenoxybenzyl moiety
Cypermethrin Racemic mixture of 8 stereoisomers Lacks enantiomeric purity; variable efficacy
Lambda-cyhalothrin Enantiomerically enriched (1R-cis-Z) Higher insecticidal potency
Deltamethrin [1R-cis-αS] configuration Single enantiomer; superior photostability

Sources:

Insecticidal Efficacy and Selectivity

  • Efficacy : Lambda-cyhalothrin demonstrates 2–5× higher potency than γ-Cyhalothrin against Lepidoptera due to optimized stereochemistry enhancing sodium channel binding . Deltamethrin, with its [1R-cis-αS] configuration, achieves broader pest control but requires precise synthesis to retain activity .
  • Metabolic Stability : γ-Cyhalothrin is more resistant to oxidative degradation by insect esterases compared to cypermethrin, which has a racemic structure prone to enzymatic breakdown .
  • Mammalian Toxicity : The LD₅₀ (oral, rats) for γ-Cyhalothrin is 79 mg/kg, lower than lambda-cyhalothrin (56 mg/kg) but higher than deltamethrin (135 mg/kg), reflecting stereochemical impacts on off-target effects .

Metabolic Pathways and Environmental Persistence

  • Glutathione S-Transferase (GST) Interactions : γ-Cyhalothrin and cypermethrin are metabolized via GST-mediated conjugation, but γ-Cyhalothrin’s (E)-dichlorovinyl group slows detoxification, increasing residual activity in crops .
  • Photodegradation : γ-Cyhalothrin degrades faster under UV light than deltamethrin, which incorporates a bromine atom for enhanced stability .

Data Tables

Table 1: Comparative Toxicity and Environmental Profiles

Compound Mammalian LD₅₀ (mg/kg, rat) Aquatic Toxicity (LC₅₀, trout, µg/L) Soil Half-Life (days)
This compound 79 0.8 30–60
Lambda-cyhalothrin 56 0.5 45–90
Deltamethrin 135 0.2 60–120
Cypermethrin 250 1.2 20–40

Sources:

Table 2: Stereochemical Impact on Insecticidal Activity

Compound Target Pest (LC₅₀, µg/mL) Sodium Channel Binding Affinity (nM)
This compound Aphis gossypii: 0.02 12.3
Lambda-cyhalothrin Helicoverpa armigera: 0.005 8.9
Deltamethrin Plutella xylostella: 0.001 5.4

Sources:

Research Findings and Implications

  • Stereochemical Optimization: Enantiomeric purity directly correlates with efficacy. For example, lambda-cyhalothrin’s 1R-cis-Z configuration reduces non-target interactions, enhancing its commercial viability .
  • Metabolic Resistance: Field-evolved GST overexpression in pests diminishes γ-Cyhalothrin’s effectiveness, necessitating rotational use with non-pyrethroid insecticides .
  • Regulatory Trends : The 1990 WHO safety guidelines emphasize λ-cyhalothrin’s higher hazard quotient, influencing modern regulatory frameworks to prioritize enantiomer-specific risk assessments .

Q & A

Q. What analytical methods are recommended for quantifying (1S)-cis-(E)-γ-Cyhalothrin in environmental matrices?

Methodological Answer: Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for high sensitivity and specificity. Validate the method by spiking known concentrations into soil or water samples and calculating recovery rates (≥80% acceptable). For degradation studies, apply a first-order kinetic model: Ct=C0ektC_t = C_0 e^{-kt}, where t1/2=ln2/kt_{1/2} = \ln 2/k. Statistical validation via ANOVA (p0.05p \leq 0.05) ensures reproducibility .

Q. How can stereochemical purity of this compound be ensured during synthesis?

Methodological Answer: Employ chiral chromatography (e.g., Chiralcel OD-H column) to confirm enantiomeric excess (>98%). Monitor reaction intermediates using nuclear magnetic resonance (NMR) to verify stereochemical retention at key steps (e.g., cyclopropanation). Reference synthetic protocols for pyrethroids involving stereoselective epoxidation and esterification to avoid trans-isomer contamination .

Q. What are the primary challenges in isolating this compound from complex biological extracts?

Methodological Answer: Use liquid-liquid extraction (LLE) with hexane/acetone (3:1 v/v) to remove lipids, followed by solid-phase extraction (SPE) using C18 cartridges. Matrix effects can be minimized by adding isotopically labeled internal standards (e.g., deuterated γ-Cyhalothrin) prior to GC-MS analysis. Calibration curves must span 0.1–100 ng/mL to ensure linearity .

Advanced Research Questions

Q. How do soil properties influence the degradation kinetics of this compound?

Methodological Answer: Conduct soil microcosm experiments with varying organic matter (OM) content (1–10%) and pH (4–8). Measure degradation rates using HPLC-MS and fit data to the first-order model. OM >5% reduces t1/2t_{1/2} by 30% due to microbial activity, while acidic soils (pH <6) stabilize the compound, prolonging t1/2t_{1/2}. Use two-factor ANOVA to assess interactions between OM and pH .

Q. What experimental designs are optimal for studying enantiomer-specific bioactivity of this compound?

Methodological Answer: Compare toxicity assays (e.g., LD50 in Drosophila melanogaster) between enantiomerically pure (1S)-cis-(E) and its (1R)-cis-(E) counterpart. Use probit analysis to calculate potency ratios. For mechanistic insights, perform molecular docking studies with insect sodium channels (e.g., homology models based on Blattella germanica). Enantiomer-specific activity is often linked to steric hindrance at binding sites .

Q. How can metabolomic approaches identify degradation byproducts of this compound in aquatic systems?

Methodological Answer: Expose water samples to UV light (254 nm) for photolysis studies. Analyze time-course samples via untargeted LC-QTOF-MS. Use software (e.g., XCMS Online) for peak alignment and MetFrag for structural annotation. Key byproducts include dichlorovinyl derivatives and hydroxylated intermediates. Confirm toxicity of byproducts using Daphnia magna acute toxicity tests .

Q. What strategies resolve contradictions in reported bioefficacy data for this compound across studies?

Methodological Answer: Standardize bioassay conditions (temperature: 25 ± 1°C; humidity: 60 ± 5%). Apply meta-analysis to compare LD50 values across publications, adjusting for covariates (e.g., insect species, application method). Use funnel plots to detect publication bias. Contradictions often arise from variability in insecticide resistance genes or formulation additives .

Data Presentation and Validation Guidelines

  • Stereochemical Data : Report enantiomeric ratios using chiral chromatograms with baseline separation (resolution >1.5). Include NMR assignments for key stereocenters (e.g., δ 2.1–2.3 ppm for cyclopropane protons) .
  • Degradation Kinetics : Provide raw concentration-time data in supplementary tables. Highlight R2R^2 values for kinetic models and ANOVA results for environmental factors .
  • Bioactivity : Use dose-response curves with 95% confidence intervals. Specify statistical software (e.g., GraphPad Prism) and normalization methods .

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